Cas no 659-04-1 (methyl (E)-3-(3-nitrophenyl)prop-2-enoate)

methyl (E)-3-(3-nitrophenyl)prop-2-enoate 化学的及び物理的性質
名前と識別子
-
- methyl (E)-m-nitrocinnamate
- methyl (E)-3-(3-nitrophenyl)acrylate
- (E)-methyl 3-(3-nitrophenyl)acrylate
- methyl 3-(3-nitrophenyl)prop-2-enoate
- 3-(3-Nitro-phenyl)-acrylic acid methyl ester
- 3-nitrocinnamic acid methyl ester
- methyl (2E)-3-(3-nitrophenyl)prop-2-enoate
- methyl (E)-3-(3'-nitrophenyl)propenoate
- methyl 3-nitrocinnamate
- Methyl (2E)-3-(3-nitrophenyl)-2-propenoate
- methyl (E)-3-(3-nitrophenyl)prop-2-enoate
- Methyl (E)-3-(3-nitrophenyl)-2-propenoate
- CHEMBL1774695
- Methyl (2E)-3-(3-nitrophenyl)acrylate
- NS00042266
- 1664-59-1
- NSC1322
- Methyl 3-nitro-cinnamate
- LS-13750
- AMY4848
- NSC-1322
- AKOS005259822
- SCHEMBL1284478
- CS-13374
- 659-04-1
- 2-Propenoic acid, 3-(3-nitrophenyl)-, methyl ester
- STL406968
- BBL100148
- (E)-methyl3-(3-nitrophenyl)acrylate
- CS-W020528
- 3-(M-NITROPHENYL)-2-PROPENOIC ACID, METHYL ESTER
- Methyl 3-(3-nitrophenyl)acrylate
- M-nitro cinnamic acid, methyl ester
- EINECS 211-529-3
- Methyl (2E)-3-(3-nitrophenyl)-2-propenoate #
- methyl-3-nitrocinnamate
- NSC 1322
- 3-(3-Nitrophenyl)acrylic acid methyl ester
- (E)-3-(3-nitrophenyl)-acrylic acid methyl ester
- DTXSID701267210
- 2-Propenoic acid, 3-(3-nitrophenyl)-, methyl ester, (2E)-
- W11273
- ALBB-032663
-
- MDL: MFCD00024570
- インチ: InChI=1S/C10H9NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3/b6-5+
- InChIKey: DKQXESBKFCYESZ-AATRIKPKSA-N
- ほほえんだ: COC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 207.05300
- どういたいしつりょう: 207.053158
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.1
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.277±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 125-126 ºC (acetone )
- ふってん: 346.2°C (rough estimate)
- フラッシュポイント: 154.8°C
- 屈折率: 1.5310 (estimate)
- ようかいど: 極微溶性(0.6 g/l)(25ºC)、
- PSA: 72.12000
- LogP: 2.30420
methyl (E)-3-(3-nitrophenyl)prop-2-enoate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312-P330
- ちょぞうじょうけん:(BD627888)
methyl (E)-3-(3-nitrophenyl)prop-2-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M333340-500mg |
Methyl (E)-3-(3-Nitrophenyl)prop-2-enoate |
659-04-1 | 500mg |
$ 135.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M45190-5g |
Methyl (E)-3-(3-nitrophenyl)-2-propenoate |
659-04-1 | 98% | 5g |
¥2527.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M45190-250mg |
Methyl (E)-3-(3-nitrophenyl)-2-propenoate |
659-04-1 | 98% | 250mg |
¥132.0 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067081-100mg |
Methyl (E)-3-(3-nitrophenyl)-2-propenoate |
659-04-1 | 98% | 100mg |
¥79.00 | 2024-05-05 | |
Ambeed | A338846-250mg |
(E)-Methyl 3-(3-nitrophenyl)acrylate |
659-04-1 | 98% | 250mg |
$20.0 | 2025-02-27 | |
Ambeed | A338846-1g |
(E)-Methyl 3-(3-nitrophenyl)acrylate |
659-04-1 | 98% | 1g |
$79.0 | 2025-02-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CK415-200mg |
methyl (E)-3-(3-nitrophenyl)prop-2-enoate |
659-04-1 | 98% | 200mg |
210.0CNY | 2021-07-17 | |
TRC | M333340-1g |
Methyl (E)-3-(3-Nitrophenyl)prop-2-enoate |
659-04-1 | 1g |
$ 210.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CK415-1g |
methyl (E)-3-(3-nitrophenyl)prop-2-enoate |
659-04-1 | 98% | 1g |
947.0CNY | 2021-07-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2024-1G |
methyl (E)-3-(3-nitrophenyl)prop-2-enoate |
659-04-1 | 95% | 1g |
¥541.00 | 2023-05-04 |
methyl (E)-3-(3-nitrophenyl)prop-2-enoate 関連文献
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
methyl (E)-3-(3-nitrophenyl)prop-2-enoateに関する追加情報
Methyl (E)-3-(3-nitrophenyl)prop-2-enoate (CAS No. 659-04-1): A Comprehensive Overview
Methyl (E)-3-(3-nitrophenyl)prop-2-enoate, a compound with the CAS registry number 659-04-1, is a versatile organic molecule that has garnered significant attention in various scientific and industrial applications. This compound, also referred to as methyl 3-(3-nitrophenyl)acrylate, belongs to the class of α,β-unsaturated esters, which are known for their reactivity and potential in organic synthesis. The E configuration of the double bond in its structure plays a crucial role in determining its chemical properties and reactivity.
The molecular formula of methyl (E)-3-(3-nitrophenyl)prop-2-enoate is C10H9NO4, with a molecular weight of approximately 197.18 g/mol. Its structure consists of a methyl ester group attached to an α,β-unsaturated carbonyl system, where the β-position is substituted with a nitrophenyl group. The presence of the nitro group introduces electron-withdrawing effects, which enhance the electrophilic character of the α,β-unsaturated system, making it highly reactive towards nucleophilic additions and conjugate additions.
Recent advancements in synthetic chemistry have highlighted the importance of methyl (E)-3-(3-nitrophenyl)prop-2-enoate as a key intermediate in the synthesis of various bioactive compounds. For instance, researchers have utilized this compound as a precursor in the preparation of heterocyclic compounds, which are pivotal in drug discovery and development. The ability to undergo Michael addition reactions makes it an invaluable building block in constructing complex molecular architectures.
In terms of applications, methyl (E)-3-(3-nitrophenyl)prop-2-enoate has found utility in polymer science as well. Its reactivity allows it to participate in free radical polymerization reactions, leading to the formation of functional polymers with tailored properties. These polymers have potential applications in coatings, adhesives, and advanced materials.
The synthesis of methyl (E)-3-(3-nitrophenyl)prop-2-enoate typically involves multi-step processes that include nucleophilic aromatic substitution or conjugate addition reactions. Recent studies have focused on optimizing these synthetic routes to enhance yield and selectivity, leveraging modern catalytic techniques and green chemistry principles.
From a toxicological perspective, understanding the safety profile of methyl (E)-3-(3-nitrophenyl)prop-2-enonate is crucial for its industrial use. Preliminary studies indicate that exposure to this compound may pose certain health risks; however, further research is required to establish definitive safety guidelines.
Looking ahead, the continued exploration of methyl (E)-3-(3-nitrophenyl)prop-2-enonate's chemical properties and potential applications is expected to drive innovation across multiple disciplines. Its role as a versatile intermediate underscores its significance in contemporary organic synthesis and materials science.
In conclusion, methyl (E)-3-(3-nitrophenyl)prop-2-enonate (CAS No. 659-04-1) stands as a testament to the intricate beauty of organic chemistry. Its unique structure and reactivity make it an indispensable tool in both academic research and industrial applications. As scientific understanding deepens, this compound will undoubtedly continue to play a pivotal role in advancing chemical sciences.
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